![molecular formula C12H16N2O3S B2623441 1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate CAS No. 1396802-38-2](/img/structure/B2623441.png)

1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

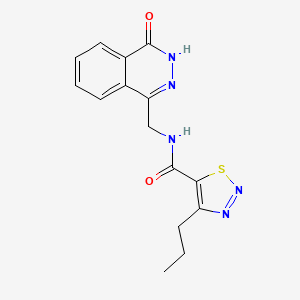

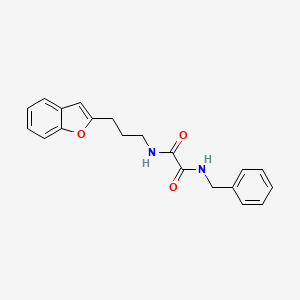

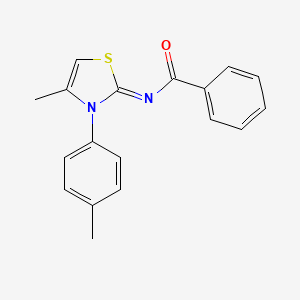

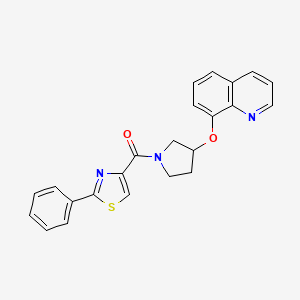

1-methyl-1H-benzo[d]imidazole is a type of benzimidazole, which is a bicyclic compound composed of benzene and imidazole rings . Benzimidazoles are known for their broad range of chemical and biological properties and are used in the development of many drugs . Butane-1-sulfonate is a sulfonate ester derived from butane. Sulfonate esters are commonly used as leaving groups in organic synthesis.

Molecular Structure Analysis

The molecular structure of 1-methyl-1H-benzo[d]imidazole consists of a benzene ring fused to an imidazole ring with a methyl group attached to one of the nitrogen atoms . The butane-1-sulfonate part consists of a four-carbon chain with a sulfonate group attached to one end.Chemical Reactions Analysis

Benzimidazoles are known to participate in various chemical reactions due to their amphoteric nature (i.e., they can act as both acids and bases) . Sulfonate esters are typically good leaving groups and can participate in nucleophilic substitution reactions.Physical And Chemical Properties Analysis

While specific properties for “1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate” are not available, benzimidazoles are generally solid and highly soluble in water and other polar solvents .Mechanism of Action

The mechanism of action of 1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate is not fully understood, but it is thought to involve the inhibition of calcium channels. Calcium channels play a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By inhibiting calcium channels, this compound may affect these processes and lead to the observed biochemical and physiological effects.

Biochemical and Physiological Effects:

This compound has been found to have various biochemical and physiological effects, including but not limited to:

1. Inhibition of cell proliferation: this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death.

2. Neuroprotective effects: this compound has been found to protect neurons from oxidative stress and may be useful in the treatment of neurodegenerative diseases.

3. Vasodilatory effects: this compound has been shown to have vasodilatory effects and may be useful in the treatment of hypertension and other cardiovascular diseases.

Advantages and Limitations for Lab Experiments

1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate has several advantages and limitations for lab experiments, including but not limited to:

Advantages:

1. High potency: this compound is a potent compound that can be used at low concentrations, making it cost-effective.

2. Selectivity: this compound has been found to be selective for certain calcium channels, making it useful in studying specific cellular processes.

3. Stability: this compound is a stable compound that can be stored for extended periods without degradation.

Limitations:

1. Toxicity: this compound has been found to be toxic to some cell types, and caution should be taken when handling the compound.

2. Solubility: this compound has low solubility in water, which may limit its use in some experiments.

3. Specificity: this compound may not be selective for all calcium channels, which may limit its use in some experiments.

Future Directions

There are several future directions for research on 1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate, including but not limited to:

1. Development of new derivatives: The synthesis of new derivatives of this compound may lead to compounds with improved potency and selectivity.

2. Mechanistic studies: Further studies on the mechanism of action of this compound may lead to a better understanding of its biochemical and physiological effects.

3. Clinical trials: Clinical trials on the use of this compound in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases may lead to new therapeutic options.

4. Drug delivery: The development of new drug delivery systems for this compound may improve its solubility and bioavailability.

Conclusion:

In conclusion, this compound is a sulfonate derivative of benzimidazole that has been widely used in scientific research. It has various biochemical and physiological effects, making it an important tool for researchers in different fields. The synthesis of this compound involves the reaction of 1-methyl-1H-benzo[d]imidazole with butane-1-sulfonyl chloride in the presence of a base. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate involves the reaction of 1-methyl-1H-benzo[d]imidazole with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting this compound compound is then purified by recrystallization or column chromatography.

Scientific Research Applications

1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate has been used in various scientific research applications, including but not limited to:

1. Cancer Research: this compound has been found to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It has been shown to be effective against various types of cancer, including breast cancer, prostate cancer, and leukemia.

2. Neuroscience: this compound has been used to study the role of calcium channels in neurotransmitter release and synaptic transmission. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

3. Cardiovascular Research: this compound has been shown to have vasodilatory effects and may be useful in the treatment of hypertension and other cardiovascular diseases.

properties

IUPAC Name |

(1-methylbenzimidazol-5-yl) butane-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-3-4-7-18(15,16)17-10-5-6-12-11(8-10)13-9-14(12)2/h5-6,8-9H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZIITJVSNEKIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)OC1=CC2=C(C=C1)N(C=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2623361.png)

![N-[Cyclobutyl(cyclohexyl)methyl]prop-2-enamide](/img/structure/B2623372.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2623374.png)